BenchChemオンラインストアへようこそ!

5-Nitroisoquinolin-4-amine

Synthetic methodology regioselectivity C–N bond formation

5-Nitroisoquinolin-4-amine (CAS 1824051-27-5; molecular formula C₉H₇N₃O₂; molecular weight 189.17 g·mol⁻¹) is a disubstituted isoquinoline scaffold bearing an electron-withdrawing nitro group at position 5 and a primary amine at position 4. The compound is classified as a heteroaromatic primary amine and is commercially supplied at purities ≥97% (typically 97–98%), with batch-specific quality-control documentation (NMR, HPLC, GC) available from multiple vendors.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
Cat. No. B11907986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroisoquinolin-4-amine
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])N
InChIInChI=1S/C9H7N3O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H,10H2
InChIKeyWYTWWVZLRYQEBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroisoquinolin-4-amine for Research Procurement: Core Identity, Synthetic Lineage, and Comparator Landscape


5-Nitroisoquinolin-4-amine (CAS 1824051-27-5; molecular formula C₉H₇N₃O₂; molecular weight 189.17 g·mol⁻¹) is a disubstituted isoquinoline scaffold bearing an electron-withdrawing nitro group at position 5 and a primary amine at position 4 . The compound is classified as a heteroaromatic primary amine and is commercially supplied at purities ≥97% (typically 97–98%), with batch-specific quality-control documentation (NMR, HPLC, GC) available from multiple vendors . Unlike the extensively characterized 5-aminoisoquinolin-1-one (5-AIQ) PARP inhibitor series, 5-nitroisoquinolin-4-amine has been investigated primarily as a synthetic intermediate and fragment-like building block, and published quantitative biological profiling remains sparse [1]. This evidence guide therefore focuses on the few verifiable differentiation dimensions—regiochemical reactivity, class-level mutagenicity, and physicochemical property divergence—that distinguish the compound from its closest structural neighbors: 5-nitroisoquinoline, 5-aminoisoquinoline, 7-nitroisoquinolin-4-amine, and 4-aminoisoquinoline.

Procurement Risk: Why 5-Nitroisoquinolin-4-amine Cannot Be Interchanged with Common In-Class Analogs


Isoquinoline building blocks bearing nitro and amino substituents are not functionally interchangeable because the regiochemical placement of these groups governs both chemical reactivity and biological target engagement. For 5-nitroisoquinoline systems, direct nucleophilic aromatic amination (SNH methodology) proceeds exclusively at the ortho- and para-positions relative to the nitro group—i.e., at C-6, C-7, or C-8—and never at C-4 [1]. Consequently, 5-nitroisoquinolin-4-amine cannot be accessed through the convenient metal-free SNH amination routes used for its 6-, 7-, or 8-amino counterparts; its synthesis requires a fundamentally different retrosynthetic strategy [2]. The presence of the 4-NH₂ group also alters the compound's hydrogen-bond donor/acceptor count (HBD = 1; HBA = 4), computed logP (~1.7), and electronic character relative to 5-nitroisoquinoline (HBD = 0) or 5-aminoisoquinoline (no nitro), which directly impacts solubility, permeability, and protein-binding potential . These factors make blind substitution of a 5-nitroisoquinolin-4-amine building block by a regioisomeric or deaminated analog a non-trivial perturbation in any SAR or lead-optimization campaign.

Quantitative Differentiation Evidence: 5-Nitroisoquinolin-4-amine vs. Closest Structural Analogs


Regiochemical Inaccessibility of the 4-Amino Motif via Direct SNH Amination of 5-Nitroisoquinoline

Direct oxidative SNH amination of 5-nitroisoquinoline with amides, ureas, or alkylamines proceeds exclusively at positions ortho and para to the nitro group (positions 6, 7, or 8) [1]. No 4-amino product is observed under any reported SNH conditions. In contrast, 5-nitroisoquinolin-4-amine is commercially available as a pre-formed building block, indicating that its 4-amino group must be installed through alternative synthetic logic—typically via cyclization of appropriately substituted precursors rather than late-stage C–H functionalization [2]. This defines 5-nitroisoquinolin-4-amine as a synthetically orthogonal entry point to the 4,5-disubstituted isoquinoline chemical space compared with the more readily accessible 6- and 8-amino regioisomers.

Synthetic methodology regioselectivity C–N bond formation

Physicochemical Divergence: Hydrogen-Bonding Capacity Differences Between 5-Nitroisoquinolin-4-amine and Its Deaminated Parent

5-Nitroisoquinolin-4-amine possesses one hydrogen-bond donor (the 4-NH₂ group) and four hydrogen-bond acceptors, yielding a computed logP of 1.7252 . In contrast, 5-nitroisoquinoline (CAS 607-32-9) has zero hydrogen-bond donors and only three acceptors, with a lower molecular weight (174.16 vs. 189.17) [1]. The additional NH₂ group confers distinct solubility and permeability characteristics that are relevant for fragment-based drug discovery, where HBD count critically influences ligand efficiency metrics [2]. This difference is quantifiable in silico but has not been extensively profiled in comparative experimental assays.

Physicochemical profiling drug-likeness hydrogen bonding

Mutagenicity Classification: 5-Nitroisoquinoline Congeners Are Uniformly Mutagenic in TA100, Supporting a Nitro-Reduction Bioactivation Mechanism

Although 5-nitroisoquinolin-4-amine itself has not been individually tested in the published Ames assay literature, a systematic evaluation of 22 structurally related 5-nitroisoquinoline derivatives—developed as antimalarial candidates—demonstrated that all compounds were mutagenic in Salmonella typhimurium strain TA100, with minimal mutagenic concentrations (MMC) spanning 0.1 to 52.9 µM [1]. The mutagenicity was strongly potentiated in strain YG1042 (overexpressing nitroreductase and O-acetyltransferase), where MMC values dropped to 8 × 10⁻³ to 3.5 µM, directly implicating enzymatic reduction of the 5-nitro group as the bioactivation step [1]. This class-level evidence predicts that 5-nitroisoquinolin-4-amine, which retains the intact 5-nitro group, is likely to exhibit comparable nitroreductase-dependent mutagenicity. In contrast, the reduced analog 5-aminoisoquinoline lacks the nitro group and is therefore not subject to this bioactivation pathway [2].

Genetic toxicology mutagenicity nitroaromatic bioactivation

Vibrational Spectroscopic Fingerprint: Differentiation of 5-Nitroisoquinoline from 5-Aminoisoquinoline by FTIR and FT-Raman

A comparative DFT and experimental vibrational spectroscopic study of 5-bromoisoquinoline (5-BIQ), 5-aminoisoquinoline (5-AIQ), and 5-nitroisoquinoline (5-NIQ) provides reference FTIR and FT-Raman spectra that permit unambiguous differentiation of the 5-substituted isoquinoline series [1]. The nitro group in 5-NIQ gives rise to characteristic asymmetric and symmetric N–O stretching bands in the 1520–1560 cm⁻¹ and 1340–1370 cm⁻¹ regions, respectively, which are absent in 5-AIQ. Although 5-nitroisoquinolin-4-amine was not included in this specific study, the presence of both the 5-NO₂ and 4-NH₂ functional groups in the target compound predicts a composite vibrational signature: nitro stretches (as above) plus N–H stretching (3300–3500 cm⁻¹) and bending modes characteristic of a primary aromatic amine . This spectroscopic distinction is practically useful for incoming identity verification and purity assessment by QC laboratories.

Spectroscopic characterization quality control structural confirmation

Antimalarial Activity Class Benchmark: 5-Nitroisoquinoline Derivatives Show Micromolar Potency Against Chloroquine-Resistant P. falciparum

Although no antimalarial IC₅₀ data exist specifically for 5-nitroisoquinolin-4-amine, a panel of functionalized 5-nitroisoquinolines (aldimine and hydrazone derivatives of 1-formyl-5-nitroisoquinoline) was evaluated against a chloroquine-resistant Plasmodium falciparum strain (ACC Niger) [1]. One derivative (compound 5) exhibited an IC₅₀ of 0.7 µg/mL, compared with chloroquine's IC₅₀ of 0.1 µg/mL under identical conditions [1]. This establishes a class-level benchmark: 5-nitroisoquinoline derivatives can achieve single-digit micromolar antiplasmodial activity, though they do not surpass chloroquine. 5-Nitroisoquinolin-4-amine, as a 4-amino-substituted variant, may serve as a synthetic precursor for generating analogous hydrazone or Schiff-base derivatives at the 1-position, leveraging the 4-NH₂ group as a diversity handle without blocking the formylation site [2].

Antimalarial Plasmodium falciparum drug resistance

PARP Inhibitor Scaffold Relationship: 5-Nitroisoquinoline Serves as the Key Intermediate for 4,5-Disubstituted PARP-2-Selective Agents

The 5-nitroisoquinoline core is the direct synthetic precursor to 4-substituted 5-aminoisoquinolin-1-ones, a pharmacophore class that includes the PARP-2-selective inhibitor 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one [1]. In this synthetic pathway, 5-nitroisoquinolin-1-one is brominated at C-4, then subjected to Pd-catalyzed cross-coupling at the 4-position, followed by reduction of the 5-nitro group to the 5-amino pharmacophore [1]. 5-Nitroisoquinolin-4-amine differs from this pathway's intermediates because it already carries the 4-amino group pre-installed, offering an alternative entry point into 4-amino-5-nitroisoquinoline derivatives that could be elaborated via functionalization of the heterocyclic nitrogen (e.g., N-oxidation, quaternization, or 1-position modification) rather than the C-4 position [2]. This orthogonal reactivity profile makes 5-nitroisoquinolin-4-amine complementary to, rather than substitutable for, the established 5-nitroisoquinolin-1-one intermediates in PARP inhibitor discovery programs.

PARP inhibition DNA repair cancer therapeutics

Evidence-Backed Application Scenarios for 5-Nitroisoquinolin-4-amine Procurement


Fragment-Based Drug Discovery Requiring a 4-Amino-5-Nitro Isoquinoline Scaffold with a Defined Hydrogen-Bond Donor

For fragment-based screening libraries, 5-nitroisoquinolin-4-amine provides a compact (MW 189.17), rule-of-three-compliant scaffold with a single H-bond donor (4-NH₂) and four H-bond acceptors (including the nitro group), a profile distinct from its deaminated parent 5-nitroisoquinoline (HBD = 0) . The 4-amino group enables directional hydrogen-bond interactions with protein backbone carbonyls or side-chain residues, while the 5-nitro group serves as an electron-deficient aromatic ring that can engage in π-stacking with tyrosine or phenylalanine residues [1]. This dual pharmacophoric character supports hit identification in targets where both electrostatic and hydrophobic contacts are required, without the need for scaffold hopping from the isoquinoline core.

Synthesis of 4,5-Disubstituted Isoquinoline Derivatives via Orthogonal Elaboration at the Heterocyclic Nitrogen

Because direct SNH amination of 5-nitroisoquinoline never yields the 4-amino regioisomer, researchers requiring the 4-NH₂-5-NO₂ substitution pattern must procure the pre-formed building block [2]. From 5-nitroisoquinolin-4-amine, further diversification can proceed through N-1 quaternization, N-oxide formation, or electrophilic substitution at C-8—positions that are inaccessible when the 4-position itself must be elaborated. This makes the compound particularly valuable for parallel synthesis libraries exploring SAR around the isoquinoline nitrogen while keeping the 4-amino-5-nitro pharmacophore constant.

Genotoxicity-Aware Medicinal Chemistry: Using the 5-Nitro Group as a Bioreductive Prodrug Trigger

All tested 5-nitroisoquinoline congeners are mutagenic in TA100 via nitroreductase-dependent bioactivation, with MMC values ranging from 0.1 to 52.9 µM [3]. This class-level property, while representing a safety liability, also signals potential utility in hypoxia-selective prodrug design: the 5-nitro group can undergo enzymatic one-electron reduction under low-oxygen conditions characteristic of solid tumors, generating cytotoxic nitro radical anions or nitroso intermediates [3]. The 4-amino substituent provides a synthetic handle for attaching tumor-targeting moieties or pharmacokinetic-modulating groups without disrupting the bioreductive trigger. Procurement of 5-nitroisoquinolin-4-amine thus supports research programs that intentionally exploit nitroaromatic bioactivation.

Quality-Control Identity Verification Using Composite Vibrational Spectroscopy

Upon receipt, 5-nitroisoquinolin-4-amine can be unambiguously identified by FTIR through the simultaneous presence of (i) asymmetric and symmetric N–O stretching bands (indicative of the aromatic nitro group) and (ii) N–H stretching modes (indicative of the primary amine) [4]. These spectral features collectively differentiate the compound from 5-nitroisoquinoline (N–H bands absent) and 5-aminoisoquinoline (nitro bands absent), reducing the risk of compound misidentification in multi-gram procurement workflows where regioisomeric confusion could compromise downstream synthesis [4].

Quote Request

Request a Quote for 5-Nitroisoquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.